2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Overview
Description
N-Acetyl-beta-D-glucosaminylamine: is a derivative of glucosamine, a naturally occurring amino sugar. This compound is known for its role in various biological processes, including the degradation of glycosides and amino sugars that form structural components in many tissues . It is a high molecular-weight hydrolytic lysosomal enzyme found in many tissues of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-beta-D-glucosaminylamine typically involves the acetylation of glucosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods: Industrial production of N-Acetyl-beta-D-glucosaminylamine involves enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of arthropods and insects . The enzymatic process is preferred due to its efficiency and specificity, producing high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-beta-D-glucosaminylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the amino group, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base.
Major Products:
Oxidation: Produces N-acetylglucosaminic acid.
Reduction: Produces N-acetylglucosamine.
Substitution: Produces N-alkyl derivatives of N-acetylglucosaminylamine.
Scientific Research Applications
Chemistry: N-Acetyl-beta-D-glucosaminylamine is used in the synthesis of complex carbohydrates and glycoproteins .
Biology: It plays a crucial role in the degradation of glycosides and amino sugars, which are essential for cellular metabolism .
Medicine: This compound is used as a biomarker for renal proximal tubular damage due to its stability in urine and high activity in tubular lysosomes .
Industry: N-Acetyl-beta-D-glucosaminylamine is used in the production of bioethanol, single-cell proteins, and pharmaceutical therapeutics .
Mechanism of Action
N-Acetyl-beta-D-glucosaminylamine exerts its effects by breaking chemical bonds of glycosides and amino sugars . It is involved in the degradation and disposal of various parts of the cell, including the cell membrane . The compound interacts with molecular targets such as glycoproteins and enzymes, facilitating their breakdown and recycling .
Comparison with Similar Compounds
N-Acetylglucosamine: A precursor in the biosynthesis of glycosaminoglycans.
N-Acetylgalactosamine: Involved in the biosynthesis of glycoproteins and glycolipids.
N-Acetylmannosamine: A precursor in the biosynthesis of sialic acids.
Uniqueness: N-Acetyl-beta-D-glucosaminylamine is unique due to its specific role in the degradation of glycosides and amino sugars, making it a valuable biomarker for renal damage . Its stability in urine and high activity in tubular lysosomes further distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXOCXFFNKASF-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036106 | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-b-glucosaminylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114910-04-2, 4229-38-3 | |
Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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